

Spectroscopic Confirmation of (-)-2-Iodoctane: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Iodoctane

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This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of **(-)-2-Iodoctane**. By examining key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Polarimetry—we offer a framework for the structural elucidation and stereochemical assignment of this chiral haloalkane. This document compares the expected spectroscopic signature of **(-)-2-Iodoctane** with its enantiomer, (+)-2-Iodoctane, and its constitutional isomer, 1-Iodoctane, supported by experimental protocols.

Spectroscopic Data Comparison

The structural confirmation of **(-)-2-Iodoctane** relies on a combination of spectroscopic techniques that probe its molecular framework and stereochemistry. The following table summarizes the expected and reported data for **(-)-2-Iodoctane** and its isomers.

Spectroscopic Technique	(-)-2-Iodoctane (Predicted/Reported)	(+)-2-Iodoctane (Predicted/Reported)	1-Iodoctane (Reported)
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¹ H NMR			
Chemical Shift (δ) of CH-I	~4.15 ppm (sextet)	~4.15 ppm (sextet)	~3.18 ppm (triplet)
Chemical Shift (δ) of CH ₃ (C1)	~1.85 ppm (doublet)	~1.85 ppm (doublet)	~0.88 ppm (triplet)
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¹³ C NMR			
Chemical Shift (δ) of C-I	~25 ppm	~25 ppm	~7.5 ppm
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Mass Spectrometry			
Molecular Ion Peak (M ⁺)	m/z 240	m/z 240	m/z 240
Key Fragment	m/z 113 (loss of I)	m/z 113 (loss of I)	m/z 113 (loss of I)
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Polarimetry			
Specific Rotation $[\alpha]$	-38.5° (for the (R)-enantiomer) ^[1]	+38.5° (for the (S)-enantiomer)	0° (achiral)

Note: Specific ¹H and ¹³C NMR chemical shifts for the individual enantiomers of 2-iodooctane are not readily available in the searched literature and are therefore predicted based on data for the racemic mixture and similar iodoalkanes. The key differentiator between the enantiomers is their opposite and equal specific rotation.

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the iodoalkane sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Parameters:
 - Employ a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - A higher number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

- Sample Introduction: Introduce a small amount of the volatile iodoalkane sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and

purification.

- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z .
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the molecular structure.

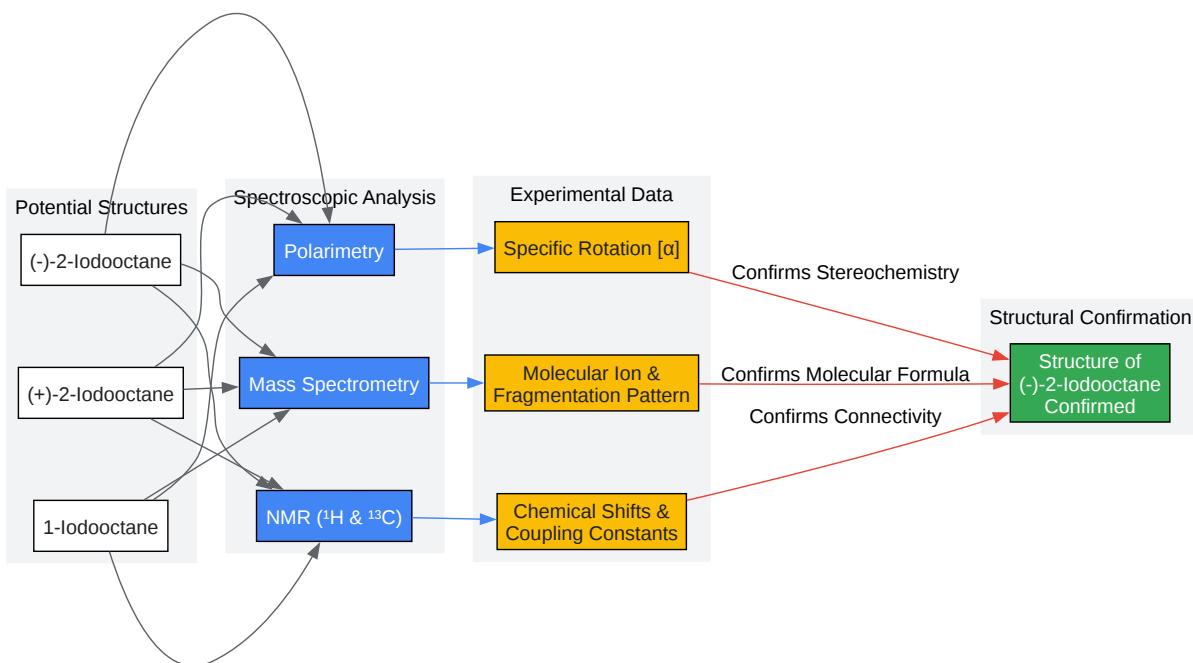
Polarimetry

Measurement of Specific Rotation

- Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a specific volume of a suitable solvent (e.g., ethanol or chloroform) to obtain a precise concentration (c , in g/mL).
- Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.
- Measurement:
 - Calibrate the instrument with the pure solvent (blank).
 - Fill a polarimeter cell of a known path length (l , in dm) with the sample solution.
 - Measure the observed optical rotation (α) at a constant temperature.
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the structural and stereochemical confirmation of **(-)-2-Iodoctane**.

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Caption: Workflow for the spectroscopic confirmation of **(-)-2-Iodoctane**.

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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b12745701)
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